![molecular formula C19H19NO2 B2692917 N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide CAS No. 2034457-32-2](/img/structure/B2692917.png)

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

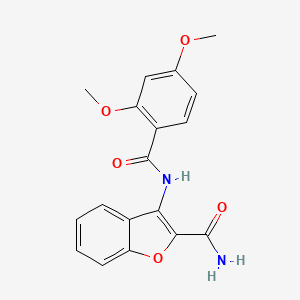

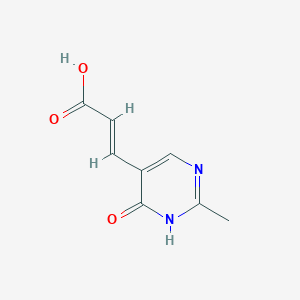

Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .科学的研究の応用

Organic Synthesis and Catalysis

Lewis Acid-Catalyzed Synthesis of Benzofurans : A notable study utilized N-bromosuccinimide as an oxidizing agent to synthesize 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds. This methodology facilitated the synthesis of commercial drug molecules, highlighting the versatility of benzofuran derivatives in synthetic organic chemistry (Huang et al., 2019).

Diversity-Oriented Synthesis Based on Benzofuran Scaffolds : Another study reported the efficient synthetic protocols for generating libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active natural and synthetic compounds, including approved drugs, demonstrating their importance in the development of new therapeutics (Qin et al., 2017).

Material Science and Coordination Chemistry

Synthesis and Coordination Reactions : Research into the coordination reactions of benzofuran derivatives has led to the synthesis of new compounds with potential applications in material science. For instance, the synthesis of [1]benzofuro[3,2-c]pyridine and its derivatives has been explored for the preparation of metal complexes, which could have implications for the development of new materials with specific electronic or photonic properties (Mojumdar et al., 2009).

Molecular Biology and Biochemistry

Binding Affinity for the Estrogen Receptor : Benzofuran derivatives such as ebenfurans isolated from Onobrychis ebenoides have been studied for their affinity towards the estrogen receptor, indicating potential applications in the study of hormone-dependent biological processes and conditions (Halabalaki et al., 2000).

将来の方向性

Given the lack of current information, “N-(3-(benzofuran-2-yl)propyl)-2-methylbenzamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

作用機序

Target of Action

Benzofuran compounds, which n-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .

Biochemical Pathways

Benzofuran compounds are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

The biochemical properties of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide are largely derived from its benzofuran moiety. Benzofuran compounds have been found to interact with various enzymes, proteins, and other biomolecules

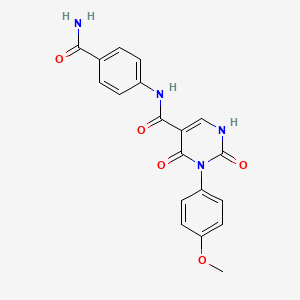

Cellular Effects

This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The compound has shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITRIBYRDYRBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)

![tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)

![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)